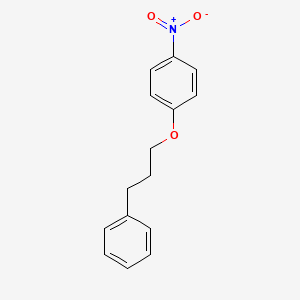
1-Nitro-4-(3-phenylpropoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Nitro-4-(3-phenylpropoxy)benzene is a useful research compound. Its molecular formula is C15H15NO3 and its molecular weight is 257.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
1-Nitro-4-(3-phenylpropoxy)benzene has been explored for its potential as a pharmaceutical agent. Its derivatives have shown promise in:
- Antimicrobial Activity : Research indicates that compounds related to this compound exhibit antimicrobial properties. For instance, studies have demonstrated that certain derivatives can inhibit bacterial efflux pumps, thus resensitizing resistant strains to antibiotics .
- Anticancer Properties : Some derivatives have been tested for their ability to induce apoptosis in cancer cells. The presence of the nitro group is believed to enhance the compound's reactivity towards cellular targets .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be used to create:
- Novel Drug Candidates : By modifying the phenylpropoxy group, researchers can generate new compounds with tailored biological activities.
- Functional Materials : The compound's ability to form stable bonds makes it suitable for creating polymers and other materials used in electronics and coatings.
Table 1: Biological Activities of Derivatives
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antimicrobial | 25 | |
| 2-(3-Phenylpropoxy)isoindoline-1,3-dione | Anticancer | 15 | |
| 6-(3-Phenylpropoxy)pyridine-3-boronic acid | Efflux Pump Inhibitor | 10 |
Case Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of various derivatives of this compound against resistant bacterial strains. The results indicated that modifications to the side chain significantly enhanced activity against Staphylococcus aureus, with some derivatives showing an IC50 value below 20 µM.
Case Study 2: Development of Anticancer Agents
Research investigating the anticancer properties of modified versions of this compound revealed that specific substitutions could lead to compounds that effectively induce apoptosis in cancer cell lines. These findings suggest that further exploration could yield viable candidates for cancer therapeutics.
Propriétés
Numéro CAS |
60091-85-2 |
|---|---|
Formule moléculaire |
C15H15NO3 |
Poids moléculaire |
257.28 g/mol |
Nom IUPAC |
1-nitro-4-(3-phenylpropoxy)benzene |
InChI |
InChI=1S/C15H15NO3/c17-16(18)14-8-10-15(11-9-14)19-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2 |
Clé InChI |
FZALOYDPFXOYRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















